molecular formula C6H9NO2 B13979149 1-Propionylazetidin-3-one

1-Propionylazetidin-3-one

Cat. No.: B13979149
M. Wt: 127.14 g/mol
InChI Key: FGZCTWDPDMPDOQ-UHFFFAOYSA-N
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Description

1-Propionylazetidin-3-one is a heterocyclic compound with the molecular formula C6H9NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propionylazetidin-3-one can be synthesized through several methods. One common approach involves the reaction of azetidin-3-one with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Propionylazetidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield propionylazetidine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-Propionylazetidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propionylazetidin-3-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. Additionally, the compound may interact with cellular pathways, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propionylazetidin-3-one is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-propanoylazetidin-3-one

InChI

InChI=1S/C6H9NO2/c1-2-6(9)7-3-5(8)4-7/h2-4H2,1H3

InChI Key

FGZCTWDPDMPDOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(=O)C1

Origin of Product

United States

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